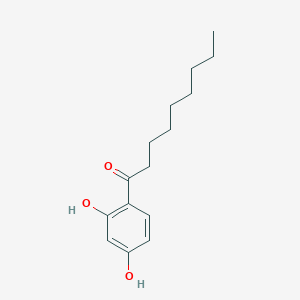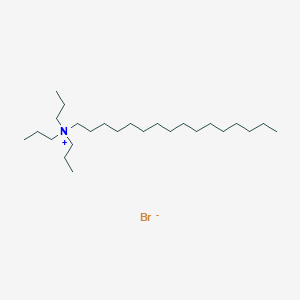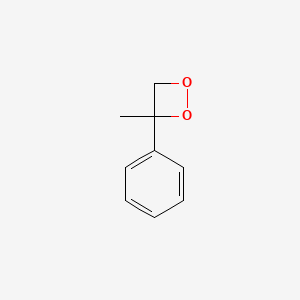
3-Methyl-3-phenyl-1,2-dioxetane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-3-phenyl-1,2-dioxetane is a member of the dioxetane family, which are four-membered cyclic peroxides These compounds are known for their chemiluminescent properties, meaning they emit light when they undergo chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenyl-1,2-dioxetane typically involves the reaction of a suitable precursor with singlet oxygen. One common method is the photooxygenation of 3-methyl-3-phenylbut-1-ene. This reaction is carried out in the presence of a photosensitizer, such as methylene blue, under an oxygen atmosphere. The reaction conditions usually involve low temperatures to stabilize the dioxetane intermediate.
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the principles of its synthesis can be adapted for industrial purposes. The key challenges in industrial production include the stabilization of the dioxetane and the control of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
3-Methyl-3-phenyl-1,2-dioxetane undergoes several types of chemical reactions, including:
Thermal Decomposition: This compound is known to decompose thermally, leading to the formation of carbonyl compounds and the release of light (chemiluminescence).
Oxidation: It can be oxidized to form various oxidation products, depending on the reaction conditions.
Substitution: Substitution reactions can occur at the phenyl ring, leading to the formation of substituted dioxetanes.
Common Reagents and Conditions
Thermal Decomposition: Typically occurs at elevated temperatures.
Oxidation: Common oxidizing agents include peroxides and oxygen.
Substitution: Various electrophiles can be used for substitution reactions on the phenyl ring.
Major Products Formed
Thermal Decomposition: Produces carbonyl compounds such as acetophenone and formaldehyde.
Oxidation: Can produce a range of oxidized products depending on the specific conditions.
Substitution: Leads to substituted dioxetanes with different functional groups on the phenyl ring.
科学研究应用
3-Methyl-3-phenyl-1,2-dioxetane has several applications in scientific research:
Chemistry: Used as a chemiluminescent probe in various chemical assays.
Biology: Employed in bioluminescent assays to detect the presence of specific enzymes or other biological molecules.
Industry: Used in the development of sensitive detection methods for various analytes in environmental and food safety testing.
作用机制
The chemiluminescent properties of 3-Methyl-3-phenyl-1,2-dioxetane are due to its ability to decompose and release energy in the form of light. The decomposition typically involves the cleavage of the peroxide bond, leading to the formation of excited-state carbonyl compounds. These excited-state molecules then release energy as light when they return to their ground state. The specific molecular targets and pathways involved depend on the context in which the dioxetane is used, such as the presence of specific enzymes in biological assays.
相似化合物的比较
Similar Compounds
3,3-Dimethyl-1,2-dioxetane: Another member of the dioxetane family with similar chemiluminescent properties.
3-Phenyl-1,2-dioxetane: Lacks the methyl group but shares the phenyl group, leading to similar chemical behavior.
Adamantylideneadamantyl-1,2-dioxetane: Known for its stability and use in chemiluminescent assays.
Uniqueness
3-Methyl-3-phenyl-1,2-dioxetane is unique due to the presence of both a methyl and a phenyl group, which influence its chemical reactivity and stability. The combination of these groups makes it particularly useful in specific chemiluminescent applications where both stability and reactivity are required.
属性
CAS 编号 |
35322-45-3 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
3-methyl-3-phenyldioxetane |
InChI |
InChI=1S/C9H10O2/c1-9(7-10-11-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI 键 |
QTBHNNGDZFDLPW-UHFFFAOYSA-N |
规范 SMILES |
CC1(COO1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-2-ol)](/img/structure/B14688547.png)
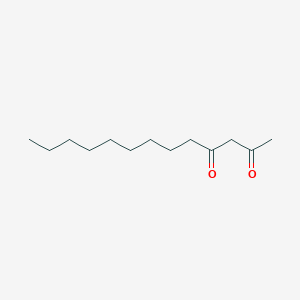
![Ethyl 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]but-2-enoate](/img/structure/B14688556.png)
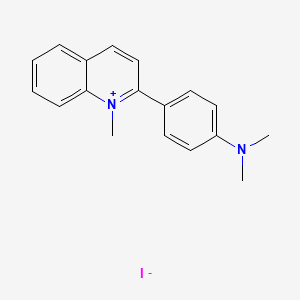
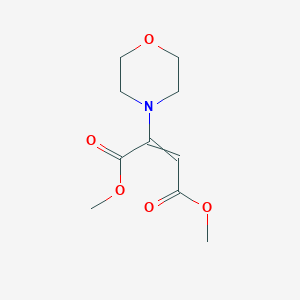

![{[(2-Methylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14688580.png)
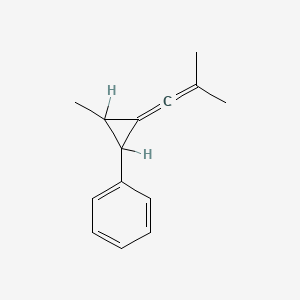
![(3S,10R,13S)-3-Hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,16-decahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B14688608.png)
